3-Bromo-5-hydroxy-4-methoxybenzoic acid

Descripción

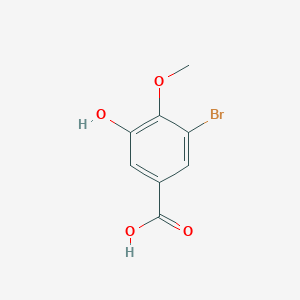

Structure

3D Structure

Propiedades

IUPAC Name |

3-bromo-5-hydroxy-4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO4/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3,10H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKPMZMJYQDNWDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Br)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10513191 | |

| Record name | 3-Bromo-5-hydroxy-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10513191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52783-66-1 | |

| Record name | 3-Bromo-5-hydroxy-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10513191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Enigmatic Bromophenol: A Technical Guide to 3-Bromo-5-hydroxy-4-methoxybenzoic acid

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-5-hydroxy-4-methoxybenzoic acid, a halogenated aromatic compound of marine origin. With its unique substitution pattern, this molecule stands as a compelling subject for natural products chemistry, synthetic methodology development, and pharmacological screening. This document details its natural occurrence, plausible biosynthetic origins, laboratory synthesis, and characterization. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by consolidating technical data and providing actionable experimental protocols.

Introduction: The Rise of Marine Halogenated Phenols

The marine environment is a vast reservoir of chemical diversity, yielding a plethora of secondary metabolites with intricate structures and potent biological activities. Among these, brominated phenols, particularly from red algae (Rhodophyta), represent a significant class of natural products. These compounds are biosynthesized through the action of bromoperoxidases, enzymes that utilize bromide from seawater to halogenate phenolic precursors. 3-Bromo-5-hydroxy-4-methoxybenzoic acid is a member of this family, distinguished by its specific substitution pattern on the benzoic acid core. The presence of a bromine atom, a hydroxyl group, and a methoxy group imparts a unique electronic and steric profile, making it a molecule of interest for its potential bioactivity and as a scaffold in medicinal chemistry.

Natural Occurrence and Isolation

A Constituent of Red Algae

3-Bromo-5-hydroxy-4-methoxybenzoic acid has been identified as a naturally occurring compound isolated from the marine red alga Rhodomela confervoides.[1] This alga is a rich source of diverse bromophenols, which are thought to play a role in the organism's chemical defense mechanisms. The isolation of this specific benzoic acid derivative underscores the intricate biosynthetic machinery present in the Rhodomelaceae family.

Proposed Biosynthetic Pathway

The biosynthesis of brominated phenols in red algae is initiated from primary metabolites, such as aromatic amino acids. While the precise pathway to 3-Bromo-5-hydroxy-4-methoxybenzoic acid has not been fully elucidated, it is hypothesized to proceed through a series of enzymatic modifications including hydroxylation, methylation, and, critically, regioselective bromination catalyzed by vanadium-dependent bromoperoxidases.

Caption: Proposed biosynthetic pathway for 3-Bromo-5-hydroxy-4-methoxybenzoic acid.

Experimental Protocol: Isolation from Rhodomela confervoides

The following is a generalized protocol for the isolation of bromophenols from Rhodomela confervoides, adaptable for the targeted isolation of 3-Bromo-5-hydroxy-4-methoxybenzoic acid.

Step 1: Extraction

-

Collect fresh Rhodomela confervoides and air-dry in a well-ventilated area, shaded from direct sunlight.

-

Grind the dried algal material into a fine powder.

-

Extract the powdered algae with methanol at room temperature for 24-48 hours. Repeat the extraction process three times.

-

Combine the methanolic extracts and concentrate under reduced pressure to yield a crude extract.

Step 2: Solvent Partitioning

-

Suspend the crude extract in a mixture of water and ethyl acetate.

-

Perform liquid-liquid partitioning to separate compounds based on polarity. The bromophenols will preferentially partition into the ethyl acetate layer.

-

Collect the ethyl acetate fraction and dry it over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain the ethyl acetate-soluble fraction.

Step 3: Chromatographic Purification

-

Subject the ethyl acetate fraction to column chromatography on silica gel.

-

Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

-

Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3) and visualizing with UV light and/or a suitable staining reagent.

-

Combine fractions containing the target compound based on TLC analysis.

-

Perform further purification of the enriched fractions using preparative high-performance liquid chromatography (HPLC) with a C18 column and a methanol-water gradient system to isolate pure 3-Bromo-5-hydroxy-4-methoxybenzoic acid.

Caption: General workflow for the isolation of 3-Bromo-5-hydroxy-4-methoxybenzoic acid.

Laboratory Synthesis

For researchers requiring larger quantities of the compound than are readily available from natural sources, laboratory synthesis provides a reliable alternative. A plausible synthetic route starts from commercially available 3-hydroxy-4-methoxybenzoic acid.

Reaction Scheme:

-

Step 1: Bromination of 3-hydroxy-4-methoxybenzoic acid.

Experimental Protocol: Synthesis of 3-Bromo-5-hydroxy-4-methoxybenzoic acid

-

Materials: 3-hydroxy-4-methoxybenzoic acid, N-Bromosuccinimide (NBS), Acetonitrile (anhydrous).

-

Procedure:

-

Dissolve 3-hydroxy-4-methoxybenzoic acid (1.0 eq) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution. The reaction is regioselective due to the directing effects of the hydroxyl and methoxy groups.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield pure 3-Bromo-5-hydroxy-4-methoxybenzoic acid.

-

Physicochemical and Spectroscopic Characterization

Accurate characterization is essential for the unambiguous identification of 3-Bromo-5-hydroxy-4-methoxybenzoic acid.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₈H₇BrO₄ |

| Molecular Weight | 247.04 g/mol |

| Appearance | Off-white to pale yellow solid |

| CAS Number | 52783-66-1 |

Table 2: Spectroscopic Data

| Technique | Data |

| ¹H NMR | Predicted shifts based on structure: Aromatic protons (2H, singlets or doublets), Methoxy protons (3H, singlet), Hydroxyl proton (1H, broad singlet), Carboxylic acid proton (1H, broad singlet). |

| ¹³C NMR | Data from primary literature: Signals corresponding to the carboxylic acid carbon, aromatic carbons (including those attached to bromine, hydroxyl, and methoxy groups), and the methoxy carbon.[1] |

| Mass Spec (MS) | Expected m/z: [M-H]⁻ at ~245/247 (isotopic pattern for Br). |

| Infrared (IR) | Expected absorptions: Broad O-H stretch (hydroxyl and carboxylic acid), C=O stretch (carboxylic acid), C-O stretches (ether and phenol), and C-Br stretch. |

Potential Biological Activities and Future Directions

While specific biological activity data for 3-Bromo-5-hydroxy-4-methoxybenzoic acid is limited, the broader class of bromophenols from marine algae exhibits a wide range of interesting bioactivities.

-

Antioxidant Activity: Many bromophenols are potent antioxidants, capable of scavenging free radicals. The phenolic hydroxyl group in the target molecule suggests it may possess similar properties.

-

Antimicrobial Activity: Halogenated phenols are known for their antimicrobial effects. The presence of bromine on the aromatic ring could confer antibacterial and antifungal properties.

-

Enzyme Inhibition: The structural motifs present in 3-Bromo-5-hydroxy-4-methoxybenzoic acid make it a candidate for screening against various enzymes, such as protein tyrosine phosphatases or α-glucosidase, which have been shown to be inhibited by other marine bromophenols.

-

Cytotoxic Activity: Some bromophenols have demonstrated selective cytotoxicity against cancer cell lines, making them of interest in oncology research.

Future research should focus on:

-

The definitive elucidation of its biosynthetic pathway.

-

The development and optimization of a scalable synthetic route.

-

Comprehensive screening of its biological activities to uncover its therapeutic potential.

Conclusion

3-Bromo-5-hydroxy-4-methoxybenzoic acid represents a fascinating example of the chemical novelty found in marine organisms. This guide provides a foundational resource for researchers interested in its study, from its natural origins to its potential applications. The methodologies and data presented herein are intended to facilitate further exploration of this and other related marine natural products, ultimately contributing to the advancement of chemical biology and drug discovery.

References

An In-depth Technical Guide to the Biosynthesis of 3-Bromo-5-hydroxy-4-methoxybenzoic Acid in Algae

For Researchers, Scientists, and Drug Development Professionals

Abstract

Marine algae are a prolific source of unique secondary metabolites with significant potential for pharmaceutical and biotechnological applications. Among these are brominated phenolic compounds, which exhibit a wide range of biological activities. This technical guide provides a comprehensive exploration of the hypothesized biosynthetic pathway of 3-bromo-5-hydroxy-4-methoxybenzoic acid in algae. While the complete pathway for this specific molecule has not been fully elucidated, this document synthesizes current knowledge on related biosynthetic routes, particularly the shikimate pathway and enzymatic halogenation, to propose a scientifically grounded hypothesis. Furthermore, this guide offers detailed, field-proven experimental protocols for researchers seeking to investigate and validate this pathway, from algal cultivation and metabolite extraction to enzymatic assays and structural elucidation. The overarching goal is to equip scientists and drug development professionals with the foundational knowledge and practical methodologies required to advance the study of this promising algal metabolite.

Introduction: The Significance of Brominated Phenolic Acids from Algae

Marine algae, particularly red algae (Rhodophyta), are known to produce a diverse array of halogenated secondary metabolites, with brominated compounds being particularly prevalent.[1][2] These molecules are often biosynthesized as a chemical defense mechanism in response to environmental stressors such as intense UV radiation and osmotic imbalance.[3] Bromophenols, a class of these compounds, have garnered significant interest due to their wide spectrum of biological activities, including antimicrobial, antioxidant, antidiabetic, and antiviral properties.[1][4]

3-Bromo-5-hydroxy-4-methoxybenzoic acid is a member of this intriguing class of molecules. Its structure, featuring a brominated and functionalized aromatic ring, suggests potential for unique bioactivities, making it a target of interest for drug discovery and development. Understanding its biosynthesis is crucial for several reasons:

-

Sustainable Production: Elucidating the biosynthetic pathway can pave the way for biotechnological production of this compound and its analogs, offering a more sustainable alternative to chemical synthesis or extraction from natural sources.

-

Discovery of Novel Enzymes: The study of this pathway could lead to the discovery and characterization of novel enzymes, such as highly specific halogenases and methyltransferases, which could be valuable biocatalysts for various applications.

-

Metabolic Engineering: Knowledge of the genetic and enzymatic machinery involved in the biosynthesis of 3-bromo-5-hydroxy-4-methoxybenzoic acid would enable the use of metabolic engineering and synthetic biology approaches to enhance its production in native or heterologous hosts.[5]

This guide will delve into a proposed biosynthetic pathway for 3-bromo-5-hydroxy-4-methoxybenzoic acid, drawing upon established principles of secondary metabolism in algae.

A Hypothesized Biosynthetic Pathway

The biosynthesis of 3-bromo-5-hydroxy-4-methoxybenzoic acid in algae is proposed to originate from primary metabolism via the shikimate pathway, which provides the aromatic precursor. This is followed by a series of tailoring reactions, including halogenation, hydroxylation, and methylation, to yield the final product.

The Shikimate Pathway: Genesis of the Aromatic Core

The shikimate pathway is a central metabolic route in bacteria, archaea, fungi, algae, and plants for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan).[6][7] This pathway is absent in mammals, making its enzymes potential targets for herbicides and antimicrobial agents. The pathway commences with the condensation of phosphoenolpyruvate (PEP) from glycolysis and erythrose-4-phosphate (E4P) from the pentose phosphate pathway, and proceeds through seven enzymatic steps to produce chorismate, a key branch-point intermediate.[8][9]

Figure 1: Simplified overview of the shikimate pathway leading to chorismate.

Formation of the Benzoic Acid Precursor: Protocatechuic Acid

From chorismate, the pathway is hypothesized to proceed towards a dihydroxybenzoic acid intermediate, such as protocatechuic acid (3,4-dihydroxybenzoic acid). This can occur through several enzymatic steps.[10][11] The conversion of chorismate to protocatechuic acid is a known pathway in various microorganisms and plants.[10]

Key Tailoring Reactions: Halogenation, Hydroxylation, and Methylation

Once the benzoic acid precursor is formed, a series of tailoring enzymes are proposed to act upon it to generate 3-bromo-5-hydroxy-4-methoxybenzoic acid.

2.3.1. Bromination by Vanadium-Dependent Bromoperoxidases

A crucial step in the biosynthesis is the regioselective addition of a bromine atom to the aromatic ring. Marine algae, particularly red algae, are rich in vanadium-dependent haloperoxidases (V-HPOs).[12][13] These enzymes utilize bromide ions from seawater and hydrogen peroxide to generate a reactive bromine species that can electrophilically attack the aromatic ring.[14][15] The bromination of phenolic compounds is a well-documented activity of these enzymes.[1][16]

2.3.2. Hydroxylation and O-Methylation

The final steps in the proposed pathway involve the introduction of a hydroxyl group and a methoxy group at specific positions on the ring. This is likely catalyzed by hydroxylases (e.g., cytochrome P450 monooxygenases) and O-methyltransferases (OMTs), respectively. OMTs are a diverse family of enzymes that transfer a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group of a substrate.[17] The presence and activity of such enzymes in algal secondary metabolism are increasingly being recognized.[18]

The precise order of these tailoring reactions (bromination, hydroxylation, and methylation) can vary and needs to be determined experimentally.

Sources

- 1. mdpi.com [mdpi.com]

- 2. d-nb.info [d-nb.info]

- 3. mdpi.com [mdpi.com]

- 4. Metabolite Profiling of Macroalgae: Biosynthesis and Beneficial Biological Properties of Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Genetic Engineering of Microalgae for Secondary Metabolite Production: Recent Developments, Challenges, and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Shikimate pathway - Wikipedia [en.wikipedia.org]

- 7. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. The shikimate pathway: gateway to metabolic diversity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. High-Purity Phenolic Compound Protocatechuic Acid Biosynthesis Process [viablife.net]

- 11. researchgate.net [researchgate.net]

- 12. Independent Evolution of Six Families of Halogenating Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Structural Perspective on Enzymatic Halogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Halogenases: a palette of emerging opportunities for synthetic biology–synthetic chemistry and C–H functionalisation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Vanillin biosynthetic pathways in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. DNA Methylation in Algae and Its Impact on Abiotic Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]

physicochemical properties of "3-Bromo-5-hydroxy-4-methoxybenzoic acid"

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-5-hydroxy-4-methoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Latent Potential

3-Bromo-5-hydroxy-4-methoxybenzoic acid is a polysubstituted aromatic carboxylic acid. Its structure is built upon a benzoic acid core, a privileged scaffold in medicinal chemistry, and is further functionalized with a bromine atom, a hydroxyl group, and a methoxy group. This specific arrangement of electron-withdrawing and electron-donating groups imparts a unique electronic and steric profile, suggesting its potential as a versatile building block in the synthesis of novel bioactive molecules and advanced materials. While comprehensive experimental data on this specific compound is not widely published, its structural motifs are present in molecules explored for anticancer and anti-inflammatory properties.[1] This guide provides a detailed analysis of its predicted and expected physicochemical properties, outlines robust protocols for their experimental determination, and discusses the scientific rationale behind these characterization techniques.

Compound Identification and Core Structure

A precise identification is the foundation of all subsequent research. The fundamental identifiers for 3-Bromo-5-hydroxy-4-methoxybenzoic acid are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 3-bromo-5-hydroxy-4-methoxybenzoic acid | [2] |

| CAS Number | 52783-66-1 | [2][3][4] |

| Molecular Formula | C₈H₇BrO₄ | [2][3] |

| Molecular Weight | 247.04 g/mol | [2] |

| Canonical SMILES | COC1=C(C=C(C=C1Br)C(=O)O)O | [2] |

| InChI Key | XKPMZMJYQDNWDG-UHFFFAOYSA-N | [2] |

The structural arrangement of its functional groups is paramount to its chemical behavior.

Caption: Chemical structure of 3-Bromo-5-hydroxy-4-methoxybenzoic acid.

Computed Physicochemical Properties

Computational models provide valuable initial estimates of a molecule's behavior. The following properties have been calculated using established algorithms and are available in public databases like PubChem.

| Property | Computed Value | Significance & Interpretation |

| Molecular Weight | 247.04 g/mol | Foundational for all stoichiometric calculations.[2] |

| XLogP3 | 1.8 | Indicates moderate lipophilicity. The compound is predicted to have a preference for a nonpolar environment over a polar one, a key factor in membrane permeability and drug-target interactions.[2] |

| Hydrogen Bond Donors | 2 | The carboxylic acid and hydroxyl groups can donate protons to form hydrogen bonds, influencing solubility and receptor binding.[2] |

| Hydrogen Bond Acceptors | 4 | The four oxygen atoms can accept protons in hydrogen bonds, contributing to interactions with biological targets and polar solvents.[2] |

| Rotatable Bond Count | 2 | The C-C bond of the carboxyl group and the C-O bond of the methoxy group allow for conformational flexibility, which can be critical for fitting into a binding pocket.[2] |

| Topological Polar Surface Area (TPSA) | 66.8 Ų | This value suggests good potential for oral bioavailability, as it falls within the typical range for drug-like molecules.[2] |

Spectroscopic and Physical Characterization: An Experimental Approach

While computed data is useful, experimental validation is non-negotiable in scientific research. The following sections detail the expected spectroscopic signatures and provide robust protocols for their determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for organic molecules.

-

¹H NMR Spectroscopy (Expected Signatures):

-

Aromatic Protons: Two distinct signals in the aromatic region (approx. 6.5-8.0 ppm). Due to the substitution pattern, they will appear as doublets.

-

Methoxy Protons: A sharp singlet at approximately 3.8-4.0 ppm, integrating to three protons.

-

Hydroxyl Proton: A broad singlet with a variable chemical shift, dependent on solvent and concentration.

-

Carboxylic Acid Proton: A very broad singlet at a downfield chemical shift (>10 ppm), which may be exchangeable with D₂O.

-

-

¹³C NMR Spectroscopy (Expected Signatures):

-

Carbonyl Carbon: A signal in the range of 165-175 ppm.

-

Aromatic Carbons: Eight distinct signals for the eight carbon atoms in the molecule, with chemical shifts influenced by the attached substituents. Carbons attached to oxygen will be downfield, while the carbon attached to bromine will also be shifted.

-

Methoxy Carbon: A signal around 55-60 ppm.

-

Protocol: NMR Sample Preparation and Analysis

Rationale: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common starting point, but if solubility is poor, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative that will also clearly show the exchangeable hydroxyl and carboxylic acid protons.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 3-Bromo-5-hydroxy-4-methoxybenzoic acid into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Vortex or sonicate the mixture until the sample is fully dissolved.

-

Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

-

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a ¹³C NMR spectrum. This typically requires a longer acquisition time due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H).

-

Integrate the ¹H NMR signals to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the molecular structure.

-

Acidity and pKa Determination

The pKa is a critical parameter that governs a molecule's ionization state at a given pH, which in turn affects its solubility, membrane transport, and receptor binding. The acidity of the carboxylic acid is modulated by the electronic effects of the ring substituents. The electron-withdrawing bromine atom is expected to increase acidity (lower pKa) compared to benzoic acid (pKa ≈ 4.2), while the electron-donating hydroxyl and methoxy groups will have competing effects.

Protocol: Potentiometric Titration for pKa Determination

Rationale: This method directly measures the change in pH of a solution of the analyte as a titrant is added. The pKa corresponds to the pH at the half-equivalence point, providing a highly accurate and reliable value.

Caption: Workflow for pKa determination via potentiometric titration.

-

Preparation:

-

Prepare a ~0.01 M solution of 3-Bromo-5-hydroxy-4-methoxybenzoic acid in a suitable solvent system (e.g., a 50:50 mixture of water and methanol to ensure solubility).

-

Prepare a standardized ~0.1 M solution of NaOH.

-

Calibrate a pH meter using at least two standard buffers (e.g., pH 4.0 and 7.0).

-

-

Titration:

-

Place a known volume (e.g., 25.0 mL) of the analyte solution into a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode in the solution.

-

Add the NaOH titrant in small, precise increments (e.g., 0.1 mL), allowing the pH reading to stabilize after each addition.

-

Record the pH and the total volume of titrant added after each increment. Continue well past the expected equivalence point.

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot indicates the equivalence point.

-

Identify the volume of NaOH required to reach the half-equivalence point (half the volume of the equivalence point).

-

The pKa is the pH value on the titration curve corresponding to the half-equivalence volume.

-

Reactivity and Potential Applications in Synthesis

The true value of a molecule like 3-Bromo-5-hydroxy-4-methoxybenzoic acid lies in its potential as a synthetic intermediate. Its functional groups offer multiple handles for chemical modification.

-

Carboxylic Acid: Can undergo esterification, amidation, or reduction to an alcohol.

-

Aromatic Ring: The electron-rich ring is susceptible to further electrophilic aromatic substitution. The existing substituents will direct incoming electrophiles.

-

Phenolic Hydroxyl Group: Can be alkylated or acylated.

-

Bromo Group: Can participate in cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the formation of C-C bonds to build more complex molecular architectures.

The applications of structurally related compounds in the synthesis of thyroid hormone receptor antagonists highlight the potential of this scaffold in drug discovery.[5]

Caption: Key reaction pathways for synthetic modification.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

3-Bromo-5-hydroxy-4-methoxybenzoic acid presents itself as a compound of significant interest for chemical and pharmaceutical research. While its experimentally determined physicochemical properties are not yet extensively documented, this guide provides a robust framework for their characterization based on established principles and methodologies. Its computed properties suggest favorable drug-like characteristics, and its array of functional groups makes it a highly attractive scaffold for synthetic chemists aiming to develop novel molecules with tailored biological activities. The protocols and insights provided herein serve as a comprehensive resource for researchers embarking on the study of this promising molecule.

References

-

PubChem. (n.d.). 3-Bromo-5-hydroxy-4-methoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Doron Scientific. (2023). 3-Bromo-5-hydroxy-4-methoxybenzoic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 15.3: Physical Properties of Carboxylic Acids. Retrieved from [Link]

-

APlusTopper. (2022). Carboxylic Acids- Aliphatic and Aromatic – Preparation and Properties. Retrieved from [Link]

-

eCampusOntario Pressbooks. (n.d.). 25.2 Physical Properties of Carboxylic Acids. Retrieved from [Link]

-

Research and Reviews: Journal of Medical and Organic Chemistry. (2023). Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. Retrieved from [Link]

Sources

"3-Bromo-5-hydroxy-4-methoxybenzoic acid" CAS number 52783-66-1

An In-Depth Technical Guide to 3-Bromo-5-hydroxy-4-methoxybenzoic Acid

Abstract

This technical guide provides a comprehensive scientific overview of 3-Bromo-5-hydroxy-4-methoxybenzoic acid (CAS No. 52783-66-1), a halogenated aromatic carboxylic acid. This document is structured to serve researchers, scientists, and drug development professionals by detailing the compound's physicochemical properties, a proposed synthetic route with a detailed experimental protocol, methods for spectroscopic characterization, and a discussion of its potential applications. As a natural product found in marine organisms, this molecule represents an interesting scaffold for synthetic and medicinal chemistry.[1] This guide synthesizes theoretical knowledge with practical, field-proven insights to provide a self-validating framework for laboratory investigation.

Introduction and Foundational Chemistry

3-Bromo-5-hydroxy-4-methoxybenzoic acid is a substituted benzoic acid, a class of compounds that are central to organic chemistry and pharmacology. Its structure is characterized by a benzene ring functionalized with a carboxylic acid, a bromine atom, a hydroxyl group, and a methoxy group. This specific substitution pattern, particularly the presence of the bromine atom, can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a compound of interest for further investigation.

Notably, 3-Bromo-5-hydroxy-4-methoxybenzoic acid has been identified as a natural product isolated from the red algae Rhodomela confervoides.[1] The biosynthesis of halogenated compounds in marine organisms is a sophisticated enzymatic process, and such natural products are a rich source of novel bioactive molecules. The unique arrangement of functional groups suggests potential for chemical modification and exploration of structure-activity relationships (SAR) in various biological contexts.

Physicochemical and Computed Properties

A thorough understanding of a compound's physical and chemical properties is fundamental for its application in research and development. The properties of 3-Bromo-5-hydroxy-4-methoxybenzoic acid are summarized below.

| Property | Value | Source |

| CAS Number | 52783-66-1 | [1][2][3] |

| IUPAC Name | 3-bromo-5-hydroxy-4-methoxybenzoic acid | [2] |

| Molecular Formula | C₈H₇BrO₄ | [1][2] |

| Molecular Weight | 247.04 g/mol | [1][2] |

| Canonical SMILES | COC1=C(C=C(C=C1Br)C(=O)O)O | [2] |

| InChI | InChI=1S/C8H7BrO4/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3,10H,1H3,(H,11,12) | [1] |

| XLogP3 (Computed) | 1.8 | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Rotatable Bond Count | 2 | [2] |

Synthesis and Purification

Proposed Synthetic Pathway: Electrophilic Bromination

The most logical precursor for this synthesis is 5-hydroxy-4-methoxybenzoic acid . The regiochemistry of the bromination reaction is dictated by the directing effects of the substituents on the aromatic ring.

-

Hydroxyl (-OH) at C5: A powerful activating group and an ortho-, para-director. It strongly activates positions C4, C6, and C2.

-

Methoxy (-OCH₃) at C4: A strong activating group and an ortho-, para-director. It strongly activates positions C3 and C5.

-

Carboxylic Acid (-COOH) at C1: A deactivating group and a meta-director. It directs incoming electrophiles to positions C3 and C5.

The directing effects of the hydroxyl and methoxy groups are synergistic and overwhelmingly favor substitution at the C3 position , which is ortho to both activating groups. The deactivating carboxyl group also directs to this position. This convergence of directive effects makes the bromination of 5-hydroxy-4-methoxybenzoic acid a highly selective and efficient theoretical route to the target molecule.

Caption: Proposed synthetic route via electrophilic bromination.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from standard procedures for the bromination of activated aromatic rings, such as vanillin and its derivatives.[4][5]

Materials:

-

5-hydroxy-4-methoxybenzoic acid

-

Glacial Acetic Acid

-

Bromine (Br₂)

-

10% Sodium Thiosulfate (Na₂S₂O₃) solution

-

Ice-cold deionized water

-

Ethanol (for recrystallization)

Procedure:

-

Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 5-hydroxy-4-methoxybenzoic acid in a minimal amount of glacial acetic acid. Stir until a homogeneous solution is formed.

-

Bromine Addition: In a fume hood, prepare a solution of 1.1 equivalents of bromine in a small amount of glacial acetic acid. Using a dropping funnel, add the bromine solution dropwise to the stirred solution of the benzoic acid derivative over 30 minutes at room temperature. Causality Note: Dropwise addition is crucial to control the exothermic reaction and prevent over-bromination.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). The solution will typically maintain a reddish-orange color due to the presence of excess bromine.

-

Workup & Quenching: Pour the reaction mixture slowly into a beaker containing 100 mL of ice-cold water with vigorous stirring. A precipitate of the crude product should form.

-

Quench Excess Bromine: Add 10% sodium thiosulfate solution dropwise until the orange color of the solution disappears. Causality Note: Sodium thiosulfate reduces unreacted Br₂ to colorless Br⁻, which is essential for safety and product purity.

-

Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water to remove residual acetic acid and salts.

-

Drying: Allow the crude product to air-dry or dry in a vacuum oven at a low temperature (e.g., 50-60 °C).

Purification Protocol: Recrystallization

Recrystallization is a standard and effective method for purifying the crude product.

-

Solvent Selection: Dissolve the crude solid in a minimal amount of hot ethanol. Causality Note: The ideal recrystallization solvent dissolves the compound well at high temperatures but poorly at low temperatures, allowing for crystal formation upon cooling.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the clear solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize the yield of crystals.

-

Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.

Sources

- 1. 3-Bromo-5-hydroxy-4-methoxybenzoic acid (52783-66-1) for sale [vulcanchem.com]

- 2. 3-Bromo-5-hydroxy-4-methoxybenzoic acid | C8H7BrO4 | CID 12928010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Bromo-5-hydroxy-4-methoxybenzoic acid | 52783-66-1 [chemicalbook.com]

- 4. sites.nvcc.edu [sites.nvcc.edu]

- 5. books.rsc.org [books.rsc.org]

An In-Depth Technical Guide to 3-Bromo-5-hydroxy-4-methoxybenzoic Acid: A Versatile Scaffold for Drug Discovery

Introduction

In the landscape of medicinal chemistry, the strategic functionalization of aromatic scaffolds is a cornerstone of rational drug design. Substituted benzoic acids, in particular, represent a privileged structural class, appearing in a multitude of approved therapeutics and clinical candidates.[1][2] This guide provides a comprehensive technical overview of 3-Bromo-5-hydroxy-4-methoxybenzoic acid , a halogenated phenolic compound with significant potential as a versatile building block for the synthesis of novel bioactive molecules.

This document will elucidate the fundamental chemical identity of this compound, propose a robust synthetic strategy based on established chemical principles, and explore its potential therapeutic applications by drawing parallels with structurally related molecules. The insights provided are intended to empower researchers and drug development professionals in their quest for innovative therapeutic agents.

Chemical Identity and Physicochemical Properties

The foundational step in evaluating any compound for drug discovery is a thorough understanding of its chemical structure and properties. These parameters govern its reactivity, solubility, and potential for interaction with biological targets.

IUPAC Name and Structure

The unequivocally correct IUPAC name for the compound of interest is 3-bromo-5-hydroxy-4-methoxybenzoic acid .[3] Its chemical structure is depicted below:

Caption: Chemical structure of 3-bromo-5-hydroxy-4-methoxybenzoic acid.

Physicochemical Data

A summary of the key physicochemical properties of 3-Bromo-5-hydroxy-4-methoxybenzoic acid is provided in Table 1. These computed properties, sourced from the PubChem database, are crucial for predicting the compound's behavior in various experimental settings.[3]

| Property | Value | Source |

| IUPAC Name | 3-bromo-5-hydroxy-4-methoxybenzoic acid | PubChem[3] |

| Molecular Formula | C₈H₇BrO₄ | PubChem[3] |

| Molecular Weight | 247.04 g/mol | PubChem[3] |

| CAS Number | 52783-66-1 | PubChem[3] |

| InChIKey | XKPMZMJYQDNWDG-UHFFFAOYSA-N | PubChem[3] |

| SMILES | COC1=C(C=C(C=C1Br)C(=O)O)O | PubChem[3] |

| XLogP3 | 1.8 | PubChem (Computed)[3] |

| Hydrogen Bond Donor Count | 2 | PubChem (Computed)[3] |

| Hydrogen Bond Acceptor Count | 4 | PubChem (Computed)[3] |

| Rotatable Bond Count | 2 | PubChem (Computed)[3] |

| Topological Polar Surface Area | 66.8 Ų | PubChem (Computed)[3] |

Proposed Synthetic Pathway

The rationale for this starting material is the directing effects of the hydroxyl (-OH) and methoxy (-OCH₃) groups. Both are ortho-, para-directing activators. In the case of vanillic acid, the position para to the hydroxyl group is occupied by the carboxylic acid. The positions ortho to the hydroxyl group are C2 and C6. The position ortho to the methoxy group is C2, and the position para is C5. The hydroxyl group is a stronger activating group than the methoxy group, and thus, electrophilic substitution is expected to occur preferentially at the positions ortho and para to it. Given that the para position is blocked, substitution is directed to the C2 and C6 positions. However, due to steric hindrance from the adjacent carboxylic acid and methoxy groups, substitution at C5 becomes favorable.

Proposed Experimental Protocol: Electrophilic Bromination of Vanillic Acid

This protocol is adapted from standard procedures for the bromination of activated aromatic rings.[4][5][6]

Materials:

-

4-hydroxy-3-methoxybenzoic acid (vanillic acid)

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (MeCN)

-

Deionized water

-

Dichloromethane (CH₂Cl₂)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-hydroxy-3-methoxybenzoic acid (1.0 equivalent) in acetonitrile at room temperature with magnetic stirring.

-

Bromination: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (1.0 equivalent) portion-wise over 15 minutes. The use of NBS is a milder and more selective method for bromination compared to using elemental bromine.[4]

-

Reaction Monitoring: Allow the reaction mixture to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

-

Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

-

Chromatography: Purify the crude product by flash column chromatography on silica gel to isolate the desired 3-Bromo-5-hydroxy-4-methoxybenzoic acid.

Caption: Proposed workflow for the synthesis of 3-Bromo-5-hydroxy-4-methoxybenzoic acid.

Potential Applications in Drug Discovery

While direct biological activity data for 3-Bromo-5-hydroxy-4-methoxybenzoic acid is limited, its structural features suggest several promising avenues for investigation in drug discovery. The presence of a halogen atom, a phenolic hydroxyl group, and a carboxylic acid moiety on a benzene ring is a common motif in many biologically active compounds.[7][8][9]

As a Scaffold for Novel Therapeutics

Substituted benzoic acids are integral to the development of a wide range of pharmaceuticals.[1] The carboxylic acid group can be readily converted to esters, amides, or other functional groups, allowing for the exploration of a large chemical space. The bromine atom can serve as a handle for further functionalization through cross-coupling reactions, or it can be retained to enhance binding affinity or modulate metabolic stability.

Potential as an Antioxidant and Anti-inflammatory Agent

Phenolic compounds, including hydroxybenzoic acid derivatives, are well-known for their antioxidant properties.[10][11] The hydroxyl group can donate a hydrogen atom to scavenge free radicals, thereby mitigating oxidative stress, a key pathological factor in many diseases. Bromophenols isolated from marine algae have demonstrated significant antioxidant and anti-inflammatory activities.[12] The introduction of a bromine atom can sometimes enhance these properties.

Exploration as an Anticancer Agent

Numerous benzoic acid derivatives have been investigated and developed as anticancer agents.[1] They can act through various mechanisms, including the inhibition of key enzymes in cancer signaling pathways.[9] The specific substitution pattern of 3-Bromo-5-hydroxy-4-methoxybenzoic acid provides a unique electronic and steric profile that could be exploited for selective inhibition of cancer-related targets.

Antimicrobial Potential

Halogenated phenols are a known class of antimicrobial agents. The presence of bromine on the aromatic ring can enhance the compound's lipophilicity, potentially facilitating its transport across microbial cell membranes. The investigation of 3-Bromo-5-hydroxy-4-methoxybenzoic acid and its derivatives against a panel of pathogenic bacteria and fungi could be a fruitful area of research.[12]

Conclusion

3-Bromo-5-hydroxy-4-methoxybenzoic acid is a structurally intriguing compound with considerable untapped potential in the field of drug discovery. Its well-defined chemical structure and physicochemical properties, combined with a plausible and efficient synthetic route, make it an attractive starting point for medicinal chemistry campaigns. The structural analogy to known bioactive molecules, particularly in the areas of antioxidant, anti-inflammatory, anticancer, and antimicrobial research, provides a strong rationale for its further investigation. This technical guide serves as a foundational resource to stimulate and support future research into this promising chemical entity.

References

-

PubChem. 3-Bromo-5-hydroxy-4-methoxybenzoic acid. Available from: [Link]

-

University of California, Irvine. Synthesis of Aspirin: Nucleophlic Acyl Substitution - Bromination of Vanillin. Available from: [Link]

-

PubChem. 3-Bromo-5-hydroxybenzoic acid. Available from: [Link]

-

Molbase. 3-BROMO-4-HYDROXY-5-METHOXYBENZALDEHYDE | CAS 2973-76-4. Available from: [Link]

-

MDPI. Synthesis of Vanillic Acid—Meldrum's Acid Conjugate. Available from: [Link]

-

Li, K., et al. (2011). Bromophenols in Marine Algae and Their Bioactivities. Marine Drugs, 9(12), 2511-2530. Available from: [Link]

-

Pharmaffiliates. The Role of 4-Bromo-3-hydroxybenzoic Acid in Drug Discovery and Synthesis. Available from: [Link]

-

PubChem. 3-Bromo-5-chloro-4-hydroxybenzoic acid. Available from: [Link]

-

Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Available from: [Link]

-

Wang, Y., et al. (2015). Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. ChemMedChem, 10(11), 1851-1857. Available from: [Link]

-

ChemBK. 3-Bromo-4-hydroxybenzoic acid. Available from: [Link]

-

ResearchGate. Synthesis and biological activity of hydrazones of o- and p-hydroxybenzoic acids. Spatial structure of 5-Bromo-2-hydroxybenzylidene-4-hydroxybenzohydrazide. Available from: [Link]

-

Wang, Z., et al. (2015). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 20(5), 8758-8772. Available from: [Link]

-

YouTube. Bromination of vanillin. Available from: [Link]

-

Raiford, L. C., & Ravely, M. F. (1940). ACTION OF BROMINE ON VANILLIN, ISOVANILLIN, AND SOME OF THEIR DERIVATIVES, AND MODIFICATION OF THE DIRECTIVE INFLUENCE OF HYDROXYL IN THESE COMPOUNDS. The Journal of Organic Chemistry, 5(2), 204-210. Available from: [Link]

- Google Patents. New process for producing 5-bromovanillin.

-

ResearchGate. Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design 1. Available from: [Link]

-

MDPI. Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. Available from: [Link]

-

Royal Society of Chemistry. Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. Available from: [Link]

-

Semantic Scholar. A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. Available from: [Link]

- Google Patents. Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters.

- Google Patents. Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.

Sources

- 1. preprints.org [preprints.org]

- 2. researchgate.net [researchgate.net]

- 3. 3-Bromo-5-hydroxy-4-methoxybenzoic acid | C8H7BrO4 | CID 12928010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. HU200581B - New process for producing 5-bromovanillin - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. [PDF] A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives | Semantic Scholar [semanticscholar.org]

- 12. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 3-Bromo-5-hydroxy-4-methoxybenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its biopharmaceutical properties, influencing everything from formulation strategies to in vivo bioavailability.[1][2][3] This guide provides a comprehensive framework for understanding and determining the solubility of 3-Bromo-5-hydroxy-4-methoxybenzoic acid , a substituted benzoic acid derivative. Due to a lack of extensive, publicly available experimental solubility data for this specific compound, this document emphasizes a predictive, structure-based approach combined with a robust, detailed protocol for empirical determination. We will explore the physicochemical properties that govern its solubility, provide a rationale for solvent selection, and present a step-by-step methodology based on the gold-standard shake-flask method.[4][5]

Theoretical Assessment of Solubility: A Structure-Based Approach

Understanding the molecular structure of 3-Bromo-5-hydroxy-4-methoxybenzoic acid is paramount to predicting its behavior in various solvents.[6] The molecule's key functional groups dictate its potential intermolecular interactions.

-

Carboxylic Acid (-COOH): This group is polar and acts as both a hydrogen bond donor and acceptor. Its acidity (pKa) is a crucial factor, as ionization dramatically increases aqueous solubility.[2][7]

-

Hydroxyl (-OH): A potent hydrogen bond donor and acceptor, this phenolic group significantly contributes to interactions with polar protic solvents.

-

Methoxy (-OCH₃): This ether group is a hydrogen bond acceptor and contributes to the molecule's overall polarity.

-

Aromatic Ring & Bromine (-Br): The substituted benzene ring provides a hydrophobic character. The bromine atom increases the molecular weight and lipophilicity, as indicated by its contribution to the predicted LogP value.

Physicochemical Properties:

| Property | Value | Source & Significance |

| Molecular Formula | C₈H₇BrO₄ | [8] Defines the elemental composition. |

| Molecular Weight | 247.04 g/mol | [8] Influences dissolution kinetics. |

| XLogP3 (Predicted) | 1.8 | [8] This positive value suggests a degree of lipophilicity, indicating that while it has polar features, it will also have an affinity for less polar environments compared to highly polar molecules. |

| Hydrogen Bond Donor Count | 2 | [8] The carboxylic acid and hydroxyl groups can donate protons, favoring solubility in protic solvents. |

| Hydrogen Bond Acceptor Count | 4 | [8] The oxygens in the carboxylic acid, hydroxyl, and methoxy groups can accept protons, promoting solubility in a wide range of polar solvents. |

Predicted Solubility Behavior: Based on this structural analysis, we can hypothesize:

-

High Solubility is expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate the molecule through dipole-dipole interactions and by accepting hydrogen bonds.

-

Good to Moderate Solubility is anticipated in polar protic solvents like methanol, ethanol, and other alcohols. These solvents can engage in hydrogen bonding with all of the compound's polar functional groups.[7]

-

Poor Solubility is predicted in non-polar, aprotic solvents such as hexane, cyclohexane, and toluene. These solvents lack the ability to form the strong intermolecular interactions required to overcome the crystal lattice energy of the solid compound.

This predictive framework is supported by solubility data for structurally similar compounds. Vanillic acid (4-hydroxy-3-methoxybenzoic acid) and syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid) both exhibit good solubility in ethanol, DMSO, and DMF, and are sparingly soluble in water.[9][10][11][12]

Experimental Determination of Thermodynamic Solubility

To obtain definitive solubility data, an empirical approach is necessary. The Shake-Flask Method is considered the "gold standard" for determining thermodynamic (equilibrium) solubility due to its reliability and direct measurement of a saturated solution at equilibrium.[4][5][13]

Logical Workflow for Solubility Determination

The following diagram illustrates the systematic process for experimentally determining the solubility of the target compound.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pharmatutor.org [pharmatutor.org]

- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. tandfonline.com [tandfonline.com]

- 6. gyanvihar.org [gyanvihar.org]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. 3-Bromo-5-hydroxy-4-methoxybenzoic acid | C8H7BrO4 | CID 12928010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. grokipedia.com [grokipedia.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

A Technical Guide to the Spectral Analysis of 3-Bromo-5-hydroxy-4-methoxybenzoic Acid

Introduction: Unveiling the Molecular Signature of a Key Synthetic Intermediate

3-Bromo-5-hydroxy-4-methoxybenzoic acid, a substituted derivative of vanillic acid, is a compound of significant interest in the realms of medicinal chemistry and natural product synthesis.[1][2] Its structural architecture, featuring a bromine atom, a phenolic hydroxyl group, and a methoxy group arranged on a benzoic acid scaffold, offers a versatile platform for the development of novel therapeutic agents and complex molecular probes. Found as a natural product in the marine red alga Rhodomela confervoides, its characterization is paramount for both synthetic verification and the exploration of its biological activities.[1][2][3][4]

This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the structural elucidation of 3-Bromo-5-hydroxy-4-methoxybenzoic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a mere listing of data, offering insights into the causality behind experimental choices and a self-validating framework for analysis.

Physicochemical Properties

A foundational understanding of the molecule's basic properties is essential before delving into its spectral data.

| Property | Value | Source |

| Molecular Formula | C₈H₇BrO₄ | PubChem[1] |

| Molecular Weight | 247.04 g/mol | PubChem[1] |

| CAS Number | 52783-66-1 | PubChem[1] |

| Appearance | Solid (predicted) | General Knowledge |

| IUPAC Name | 3-bromo-5-hydroxy-4-methoxybenzoic acid | PubChem[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Framework

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing precise information about the chemical environment, connectivity, and spatial arrangement of atoms. For 3-Bromo-5-hydroxy-4-methoxybenzoic acid, both ¹H and ¹³C NMR are indispensable.

Logical Framework for NMR Analysis

The analysis workflow for NMR is a systematic process of data acquisition, processing, and interpretation to build a complete picture of the molecular structure.

Caption: A streamlined workflow for the NMR analysis of 3-Bromo-5-hydroxy-4-methoxybenzoic acid.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh 5-10 mg of dry 3-Bromo-5-hydroxy-4-methoxybenzoic acid.

-

Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it effectively solubilizes the polar carboxylic acid and hydroxyl groups, and its residual peak does not typically interfere with signals of interest. Methanol-d₄ (CD₃OD) is another viable option.

-

Instrumentation: Transfer the solution to a 5 mm NMR tube. Acquire spectra on a 400 MHz (or higher) spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. A sufficient number of scans (e.g., 16-64) should be averaged to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

¹H NMR Spectral Data & Interpretation

The ¹H NMR spectrum provides a direct count of the different types of protons and their neighboring environments.

-

Available Spectrum:

(Note: The following is an interpretation based on the unassigned spectrum available from ChemicalBook and established principles of NMR spectroscopy.)[5]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12-13 | Broad Singlet | 1H | -COOH | Carboxylic acid protons are highly deshielded and often appear as broad singlets due to hydrogen bonding and exchange.[6] |

| ~9-10 | Broad Singlet | 1H | Ar-OH | Phenolic protons are also deshielded and often exhibit broad signals. Their chemical shift is concentration and solvent dependent. |

| ~7.3-7.5 | Doublet | 1H | H-6 or H-2 | Aromatic protons. The substitution pattern leaves two non-equivalent aromatic protons. Their specific assignment would require 2D NMR, but they are expected to be doublets due to coupling with each other. |

| ~7.1-7.3 | Doublet | 1H | H-2 or H-6 | Aromatic protons. The electron-withdrawing carboxylic acid and bromine, and electron-donating hydroxyl and methoxy groups influence their precise chemical shifts. |

| ~3.9 | Singlet | 3H | -OCH₃ | Methoxy protons are typically sharp singlets in a shielded region of the aromatic spectrum. |

¹³C NMR Spectral Data & Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~167 | C=O | The carboxylic acid carbonyl carbon is significantly deshielded and appears in the characteristic downfield region for this functional group.[6][7] |

| ~150-155 | C-OH | The carbon atom attached to the hydroxyl group is deshielded. |

| ~145-150 | C-OCH₃ | The carbon atom bearing the methoxy group is also deshielded. |

| ~125-130 | C-H (Aromatic) | Aromatic CH carbons appear in this general region. |

| ~120-125 | C-COOH | The aromatic carbon attached to the carboxylic acid group. |

| ~115-120 | C-H (Aromatic) | The second aromatic CH carbon. |

| ~110 | C-Br | The carbon atom bonded to bromine experiences a moderate deshielding effect. |

| ~56 | -OCH₃ | The methoxy carbon is shielded relative to the aromatic carbons and appears in this typical range. |

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR) or KBr Pellet

-

ATR (Preferred Method):

-

Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[8]

-

Record a background spectrum.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact.

-

Collect the spectrum.

-

-

KBr Pellet Method:

IR Spectral Data & Interpretation

The IR spectrum of 3-Bromo-5-hydroxy-4-methoxybenzoic acid will be dominated by absorptions from its key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| 3400-2400 | Broad | O-H (Carboxylic Acid) | Stretching |

| ~3300 | Broad | O-H (Phenol) | Stretching |

| ~3000 | Medium | C-H (Aromatic) | Stretching |

| ~2950, ~2850 | Weak | C-H (Methyl) | Stretching |

| ~1700 | Strong | C=O (Carboxylic Acid) | Stretching |

| ~1600, ~1470 | Medium-Strong | C=C (Aromatic) | Stretching |

| ~1250 | Strong | C-O (Acid/Ether) | Stretching |

| ~1100 | Medium | C-O (Phenol) | Stretching |

| ~600-700 | Medium | C-Br | Stretching |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and valuable structural information through the analysis of fragmentation patterns.

Logical Framework for Mass Spectrometry Analysis

The workflow involves ionizing the molecule and analyzing the mass-to-charge ratio of the parent ion and its fragments to confirm the molecular formula and deduce structural features.

Caption: General workflow for the mass spectrometric analysis of an organic compound.

Experimental Protocol: Electron Ionization (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or after separation by gas chromatography if volatile enough.

-

Ionization: Bombard the sample with high-energy electrons (~70 eV) in the ion source. This will cause ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio.

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Mass Spectrum Data & Interpretation

The presence of a bromine atom is a key diagnostic feature in the mass spectrum.

| m/z Value | Interpretation | Rationale |

| 246 / 248 | [M]⁺˙ (Molecular Ion) | This pair of peaks, with roughly equal intensity, is the hallmark of a molecule containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). This confirms the molecular weight. |

| 229 / 231 | [M - OH]⁺ | Loss of the hydroxyl radical from the carboxylic acid group is a common fragmentation pathway for aromatic carboxylic acids.[6][11] |

| 201 / 203 | [M - COOH]⁺ | Loss of the entire carboxyl group as a radical. |

| 186 / 188 | [M - COOH - CH₃]⁺ | Subsequent loss of a methyl radical from the methoxy group. |

Conclusion: A Cohesive Structural Portrait

The synergistic application of NMR, IR, and MS provides an unambiguous structural elucidation of 3-Bromo-5-hydroxy-4-methoxybenzoic acid. ¹H and ¹³C NMR spectroscopy meticulously map the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (hydroxyl, carboxyl, methoxy), and mass spectrometry verifies the molecular weight and elemental composition, with the characteristic bromine isotope pattern serving as a definitive marker. This guide provides the foundational data and interpretive logic essential for any scientist working with this versatile compound, ensuring both confidence in its identity and a deeper understanding of its chemical nature.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.

-

LibreTexts. (2022). IR Spectroscopy. [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. [Link]

-

Columbia University. (n.d.). Sample preparation for FT-IR. [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. [Link]

-

McLafferty, F. W., & Gohlke, R. S. (1959). Mass Spectrometric Analysis. Aromatic Acids and Esters. Analytical Chemistry, 31(12), 2076–2082. [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. [Link]

-

The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]

-

UCL Discovery. (2020). Speciation of substituted benzoic acids in solution. [Link]

-

PubChem. (n.d.). 3-Bromo-5-hydroxy-4-methoxybenzoic acid. [Link]

-

PubMed. (2022). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. [Link]

-

LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Zhao, J., Fan, X., Wang, S., Li, S., Shang, S., Yang, Y., Xu, N., Lü, Y., & Shi, J. (2004). Bromophenol Derivatives from the Red Alga Rhodomela confervoides. Journal of Natural Products, 67(6), 1032–1035. [Link]

-

JoVE. (2025). Video: NMR and Mass Spectroscopy of Carboxylic Acids. [Link]

-

ResearchGate. (n.d.). Mass spectrometry of carboxylic acid derivatives. [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. [Link]

-

PubMed Central. (2006). Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids. [Link]

-

SpectraBase. (n.d.). 3-bromo-4-hydroxy-5-methoxybenzaldehyde oxime - Optional[1H NMR]. [Link]

-

NP-MRD. (2022). Showing NP-Card for 3-bromo-5-hydroxy-4-methoxybenzaldehyde (NP0164738). [Link]

-

MDPI. (2014). Bromophenols in Marine Algae and Their Bioactivities. [Link]

-

ResearchGate. (n.d.). Fig. 4. 1 H NMR (A); 13 C NMR spectra of 3,4-DHBA purified from TNB.... [Link]

-

PubMed Central. (2022). Metabolite Profiling of Macroalgae: Biosynthesis and Beneficial Biological Properties of Active Compounds. [Link]

-

NIST. (n.d.). 3,5-Dibromo-4-hydroxybenzoic acid. [Link]

Sources

- 1. 3-Bromo-5-hydroxy-4-methoxybenzoic acid | C8H7BrO4 | CID 12928010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Metabolite Profiling of Macroalgae: Biosynthesis and Beneficial Biological Properties of Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. 3-Bromo-5-hydroxy-4-methoxybenzoic acid(52783-66-1) 1H NMR spectrum [chemicalbook.com]

- 6. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 7. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. eng.uc.edu [eng.uc.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Potential Biological Activity of 3-Bromo-5-hydroxy-4-methoxybenzoic acid

Abstract: This technical guide provides a comprehensive analysis of the potential biological activities of 3-Bromo-5-hydroxy-4-methoxybenzoic acid, a halogenated phenolic compound isolated from natural sources. While initial screenings have yielded conflicting data—some indicating inactivity against certain microbial and cancer cell lines, others demonstrating notable antioxidant potential—the structural analogy of this molecule to well-characterized bioactive compounds like vanillic acid and syringic acid suggests a strong rationale for more in-depth investigation. This document synthesizes the current state of knowledge and proposes a structured, scientifically-grounded framework for systematically evaluating its antioxidant, antimicrobial, and enzyme-inhibitory properties. We present detailed, field-proven protocols for key in-vitro assays and provide the scientific causality behind experimental design, empowering researchers and drug development professionals to unlock the therapeutic potential of this intriguing molecule.

Introduction and Molecular Profile

3-Bromo-5-hydroxy-4-methoxybenzoic acid is a substituted benzoic acid derivative with the molecular formula C₈H₇BrO₄[1]. Its structure is characterized by a benzene ring functionalized with a carboxylic acid group, a hydroxyl group, a methoxy group, and a bromine atom. This compound has been identified as a marine natural product, isolated from the red alga Rhodomela confervoides[1][2].

The scientific interest in this molecule stems from its structural similarity to other phenolic acids known for their broad pharmacological activities[3][4][5]. Specifically, it can be viewed as a brominated analogue of vanillic acid (4-hydroxy-3-methoxybenzoic acid) and a mono-methoxylated, brominated analogue of syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid). These parent compounds are extensively studied for their antioxidant, anti-inflammatory, antimicrobial, and neuroprotective effects, which are largely attributed to the phenolic hydroxyl group and the electron-donating methoxy groups[4][6]. The introduction of a bromine atom, a halogen, can significantly modulate a molecule's physicochemical properties—such as lipophilicity and electronic density—potentially enhancing its membrane permeability and interaction with biological targets.

This guide serves to critically evaluate the existing data and present a logical, evidence-based pathway for the comprehensive investigation of 3-Bromo-5-hydroxy-4-methoxybenzoic acid's biological potential.

Current State of Knowledge: A Tale of Contradictory Findings

The preliminary biological evaluation of 3-Bromo-5-hydroxy-4-methoxybenzoic acid has produced seemingly contradictory results, highlighting the necessity for a more systematic approach.

-

Reports of Inactivity: A notable study involving the isolation of several bromophenol derivatives, including 3-Bromo-5-hydroxy-4-methoxybenzoic acid, from Rhodomela confervoides found the compound to be inactive when tested against several human cancer cell lines and various microorganisms[2][7]. This finding, while significant, is constrained by the specific cell lines and microbial strains used in the screening panel. Biological activity can be highly specific, and inactivity in one panel does not preclude activity in another.

-

Evidence of Antioxidant Potential: In contrast, other research focused on marine phenolics has reported that 3-Bromo-5-hydroxy-4-methoxybenzoic acid exhibits antioxidant activity, with a determined EC50 value of 14.5 µg/mL in a DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay[8][9]. This positive result provides a strong empirical foundation for exploring its antioxidant capabilities further. Phenolic compounds are well-known to act as antioxidants by donating a hydrogen atom from their hydroxyl group to neutralize free radicals[8].

This discrepancy underscores a critical principle in drug discovery: preliminary screenings are context-dependent. The true potential of a compound can only be ascertained through a broader, more systematic investigation using standardized and validated methodologies.

Predicted Biological Activities & Investigational Framework

Based on its chemical structure and the known activities of its analogues, we propose a focused investigation into three primary areas of potential bioactivity.

Potent Antioxidant Activity

The phenolic hydroxyl group is the cornerstone of the antioxidant activity of this molecular class. The reported DPPH scavenging activity strongly supports this hypothesis[8][9]. The mechanism likely involves the donation of a hydrogen atom to stabilize free radicals, a process influenced by the electronic environment of the aromatic ring. The methoxy and bromine substituents can modulate the bond dissociation enthalpy of the O-H bond, fine-tuning its radical scavenging efficacy.

Broad-Spectrum Antimicrobial Effects

While one study reported inactivity, the chemical class of halogenated phenolics is frequently associated with antimicrobial properties[10]. The bromine atom increases the lipophilicity of the molecule, which could enhance its ability to penetrate microbial cell membranes. Furthermore, analogues like vanillic and syringic acid possess documented antibacterial activity[3][11]. A comprehensive screening against a diverse panel of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi, is therefore scientifically justified.

Targeted Enzyme Inhibition

Many phenolic compounds exert their therapeutic effects by inhibiting specific enzymes.

-

Proteasome Inhibition: Syringic acid analogues have been identified as potent proteasome inhibitors, a therapeutic strategy used in cancer treatment[11][12]. The structural similarity suggests that 3-Bromo-5-hydroxy-4-methoxybenzoic acid could be investigated for similar activity.

-

Anti-inflammatory Enzyme Inhibition: Vanillic acid and other phenolics are known to possess anti-inflammatory properties, sometimes linked to the inhibition of enzymes like cyclooxygenase (COX)[6][13]. This presents another plausible avenue for investigation.

The relationship between the compound's structural features and its potential activities is summarized below.

Caption: Structural features and their predicted contribution to biological activity.

Methodologies for In-Vitro Assessment

To systematically validate the predicted activities, standardized and reproducible protocols are essential. The following sections detail the methodologies for primary screening.

Assessment of Antioxidant Capacity: DPPH Radical Scavenging Assay

This assay is a rapid and sensitive method to screen the free radical scavenging activity of a compound[14][15]. It relies on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically[15][16].

Experimental Protocol: DPPH Assay

-

Reagent Preparation:

-

DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store in an amber bottle at 4°C.

-

Test Compound Stock: Prepare a 1 mg/mL stock solution of 3-Bromo-5-hydroxy-4-methoxybenzoic acid in methanol.

-

Serial Dilutions: Prepare a range of working concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL) by diluting the stock solution with methanol.

-

Positive Control: Prepare a 1 mg/mL stock solution of Ascorbic Acid or Trolox in methanol and make corresponding serial dilutions.

-

-

Assay Procedure (96-well plate format):

-

Add 100 µL of each concentration of the test compound, positive control, or methanol (for the blank) into separate wells.

-

Add 100 µL of the 0.1 mM DPPH solution to all wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 Where Abs_control is the absorbance of the DPPH solution with methanol and Abs_sample is the absorbance of the DPPH solution with the test compound or positive control.

-

The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the % inhibition against the compound concentration.

-

Caption: Workflow for the DPPH radical scavenging assay.

Assessment of Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, defined as the lowest concentration that inhibits the visible growth of a microorganism[17][18].

Experimental Protocol: MIC Determination

-

Materials Preparation:

-

Microorganisms: Use standardized strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

-

Growth Medium: Cation-adjusted Mueller-Hinton Broth (MHB) is standard for most non-fastidious bacteria[19].

-

Inoculum Preparation: Culture the microorganism overnight. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL)[20]. Dilute this suspension in MHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-